molecular formula C27H26N2O7 B14496116 N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine CAS No. 64145-75-1

N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine

Cat. No.: B14496116
CAS No.: 64145-75-1
M. Wt: 490.5 g/mol
InChI Key: DVXIEUXRDPEKED-NRFANRHFSA-N
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Description

N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is a chemical compound with the molecular formula C27H26N2O7. It is known for its unique structure, which includes benzoyloxy groups attached to a phenyl ring, and is often used in various scientific research applications.

Preparation Methods

The synthesis of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as benzoyl chloride and glutamine derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine can be compared with other similar compounds, such as:

  • N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-asparagine
  • N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N2-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine lies in its specific combination of benzoyloxy groups and glutamine backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

64145-75-1

Molecular Formula

C27H26N2O7

Molecular Weight

490.5 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(3,4-dibenzoyloxyphenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C27H26N2O7/c28-24(30)14-12-21(25(31)32)29-16-15-18-11-13-22(35-26(33)19-7-3-1-4-8-19)23(17-18)36-27(34)20-9-5-2-6-10-20/h1-11,13,17,21,29H,12,14-16H2,(H2,28,30)(H,31,32)/t21-/m0/s1

InChI Key

DVXIEUXRDPEKED-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCN[C@@H](CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCNC(CCC(=O)N)C(=O)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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